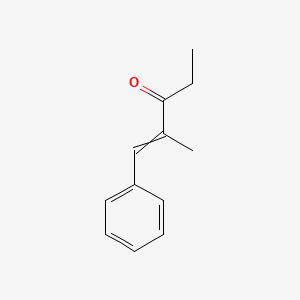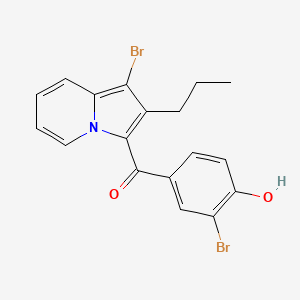
(3-Bromo-4-hydroxyphenyl)(1-bromo-2-propylindolizin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-4-hydroxyphenyl)(1-bromo-2-propylindolizin-3-yl)methanone is a complex organic compound that features both bromine and hydroxyl functional groups This compound is of interest due to its unique structure, which combines a brominated phenyl ring with a brominated indolizine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-hydroxyphenyl)(1-bromo-2-propylindolizin-3-yl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-4-hydroxyphenyl)(1-bromo-2-propylindolizin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atoms could yield a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action for (3-Bromo-4-hydroxyphenyl)(1-bromo-2-propylindolizin-3-yl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atoms and hydroxyl group may play a role in binding to these targets, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromothiophenol: Another brominated compound with a thiol group.
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Uniqueness
What sets (3-Bromo-4-hydroxyphenyl)(1-bromo-2-propylindolizin-3-yl)methanone apart is its combination of a brominated phenyl ring and a brominated indolizine moiety. This unique structure may confer specific properties, such as enhanced biological activity or unique reactivity, making it a valuable compound for further study.
Propriétés
Numéro CAS |
77832-74-7 |
|---|---|
Formule moléculaire |
C18H15Br2NO2 |
Poids moléculaire |
437.1 g/mol |
Nom IUPAC |
(3-bromo-4-hydroxyphenyl)-(1-bromo-2-propylindolizin-3-yl)methanone |
InChI |
InChI=1S/C18H15Br2NO2/c1-2-5-12-16(20)14-6-3-4-9-21(14)17(12)18(23)11-7-8-15(22)13(19)10-11/h3-4,6-10,22H,2,5H2,1H3 |
Clé InChI |
WRARENATOFSQNU-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(N2C=CC=CC2=C1Br)C(=O)C3=CC(=C(C=C3)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




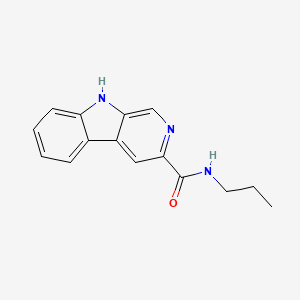
![(4-Aminophenyl)[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14439233.png)
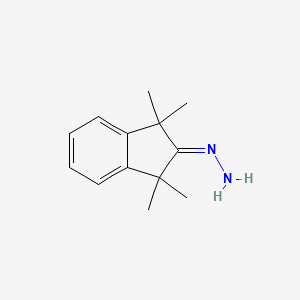
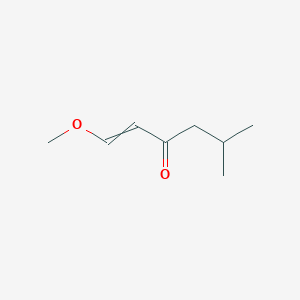
methylene]-](/img/structure/B14439254.png)
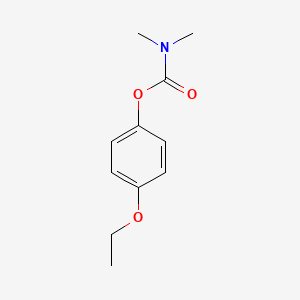
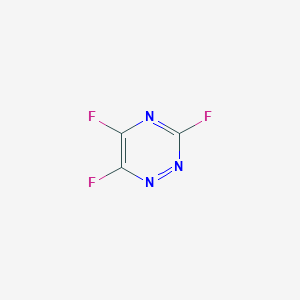
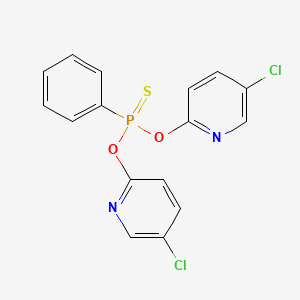

![3-[(4-Azidophenyl)disulfanyl]propanoic acid](/img/structure/B14439267.png)

